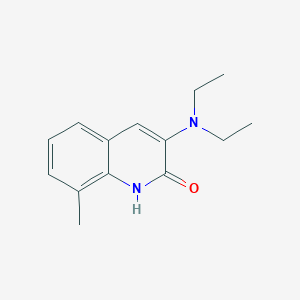

3-(Diethylamino)-8-methyl-2(1H)-quinolinone

描述

属性

IUPAC Name |

3-(diethylamino)-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEECZVRALZHWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113225-33-5 | |

| Record name | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as dichloroethane and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

化学反应分析

Types of Reactions: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

- 3-(Diethylamino)-8-methyl-2(1H)-quinolinone serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that are valuable in organic chemistry.

Synthetic Routes

- The compound can be synthesized through the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization reactions to form the quinolinone structure. This method highlights its utility in synthetic organic chemistry, enabling the development of novel compounds with potential applications in pharmaceuticals.

Biological Applications

Fluorescent Probes

- One of the prominent applications of this compound is its use as a fluorescent probe in biological imaging. The compound exhibits unique photophysical properties that make it suitable for tracking biological processes in live cells.

Antimicrobial and Anticancer Activity

- Research has indicated the potential of this compound as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, making it a candidate for developing new antibiotics. Additionally, studies have explored its anticancer properties, suggesting that it may induce apoptosis or inhibit cancer cell proliferation through various signaling pathways.

Medical Applications

Antiviral Properties

- Recent investigations have highlighted the antiviral activity of quinolinones, including this compound, against viruses such as Venezuelan equine encephalitis virus (VEEV). High-throughput screening identified this compound as having protective effects against VEEV-induced cytopathic effects, demonstrating its potential as a therapeutic agent against viral infections .

Therapeutic Development

- The compound is being explored for its therapeutic potential in treating various diseases due to its unique chemical properties and biological activities. Further structure-activity relationship studies are ongoing to optimize its efficacy and reduce toxicity .

Industrial Applications

Dyes and Pigments

- In industrial settings, this compound is utilized in the development of dyes and pigments. Its vibrant color properties make it suitable for various applications in textiles and coatings.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocycles; synthesis via condensation reactions |

| Biological Imaging | Fluorescent probe for tracking biological processes |

| Antimicrobial Activity | Potential to disrupt bacterial membranes; ongoing research into new antibiotics |

| Anticancer Research | Induces apoptosis; inhibits cancer cell proliferation |

| Antiviral Properties | Active against VEEV; protective effects demonstrated in high-throughput screenings |

| Industrial Use | Development of dyes and pigments due to vibrant color properties |

Case Study 1: Antiviral Activity Against VEEV

A study conducted on quinolinones revealed that compounds similar to this compound exhibited significant antiviral activity against VEEV. The lead compound showed an IC90 value of 0.77 μM, indicating strong efficacy against viral replication while maintaining low cytotoxicity levels in human dermal fibroblast cells .

Case Study 2: Fluorescent Probes

In another investigation, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The compound's photophysical properties allowed for real-time imaging of cellular events, showcasing its potential in biomedical research and diagnostics.

作用机制

The mechanism of action of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

相似化合物的比较

Comparison with Similar Quinolinone Derivatives

Structural and Functional Group Variations

4-Chloro-8-methylquinolin-2(1H)-one

- Structure : Chloro substituent at position 4, methyl at position 6.

- Key Differences: The electron-withdrawing chloro group at position 4 contrasts with the electron-donating diethylamino group in the target compound. This substitution facilitates nucleophilic reactions (e.g., with sulfanyl, hydrazino, or azido groups) to form derivatives like 4-sulfanyl-8-methylquinolin-2(1H)-one .

- Synthetic Utility: Used as a precursor for synthesizing bioactive 4-substituted quinolinones via nucleophilic substitution .

8-Methyl-3-({[2-(2-methylphenyl)ethyl]amino}methyl)-2(1H)-quinolinone

- Structure: Bulky 2-(2-methylphenyl)ethylamino group at position 3, methyl at position 7.

- Key Differences: The larger substituent at position 3 (C₂₀H₂₂N₂O) increases molecular weight (306.41) and lipophilicity compared to the diethylamino group in the target compound. This may enhance membrane permeability but reduce solubility .

8-{[2-(Dimethylamino)ethyl]amino}-3-methyl-1,2-dihydroquinolin-2-one

- Structure: Dimethylaminoethylamino group at position 8, methyl at position 3.

- Key Differences: The dihydroquinolinone scaffold (vs.

6-Trifluoromethyl-8-nitroquinolin-2(1H)-one

- Structure : Trifluoromethyl at position 6, nitro at position 8.

- Key Differences: Strong electron-withdrawing groups (trifluoromethyl, nitro) increase metabolic stability and reactivity in electrophilic substitutions compared to the target compound’s electron-donating diethylamino group .

Comparative Data Table

生物活性

3-(Diethylamino)-8-methyl-2(1H)-quinolinone (often abbreviated as DEQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Chemical Formula: C14H18N2O

Molecular Weight: 230.30 g/mol

CAS Number: 14627308

The structure of DEQ features a quinolinone core with a diethylamino group at position 3 and a methyl group at position 8, contributing to its unique biological interactions.

DEQ exhibits its biological activity through several mechanisms:

- Acetylcholinesterase Inhibition: DEQ has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Binding Affinity: Interaction studies indicate that DEQ has a high binding affinity for various biological targets, including enzymes involved in neurotransmitter metabolism and receptors associated with neurodegenerative diseases.

- Bioconjugation Potential: The compound can form stable amide bonds with primary amines, facilitating its use in bioconjugation applications for targeted drug delivery systems.

Anticholinergic Activity

DEQ's inhibition of AChE suggests potential use in treating cognitive disorders. In vitro studies have shown that DEQ displays significant AChE inhibitory activity, with IC50 values indicating strong potency compared to standard inhibitors like donepezil.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.29 | Non-competitive |

| Donepezil | 0.039 | Competitive |

This table summarizes the comparative efficacy of DEQ against AChE.

Antimicrobial Activity

Research has demonstrated that DEQ possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Bacillus subtilis | 16 |

These findings suggest that DEQ could be explored as a lead compound for developing new antimicrobial agents.

Case Studies

- Alzheimer's Disease Models: In animal models of Alzheimer's disease, DEQ has shown promise in improving cognitive function through its AChE inhibition mechanism. Behavioral tests indicated enhanced memory retention and learning capabilities in treated subjects compared to controls.

- Antimicrobial Efficacy Trials: Clinical trials assessing the antimicrobial properties of DEQ revealed significant reductions in bacterial load in infected models, suggesting its potential as an alternative treatment for resistant infections.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DEQ indicates good bioavailability and metabolic stability, making it suitable for further development as a therapeutic agent. Dosage studies have shown that lower doses are well-tolerated without significant adverse effects, while higher doses require careful monitoring due to potential toxicity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors followed by diethylamination. For example, a multi-step approach could include:

Friedel-Crafts acylation to introduce the methyl group at the 8-position.

Cyclization under acidic conditions (e.g., polyphosphoric acid) to form the quinolinone core.

Nucleophilic substitution with diethylamine to install the diethylamino group at the 3-position.

- Key Considerations : Use HPLC to monitor intermediate purity (≥95%) and optimize reaction time/temperature to minimize side products like over-alkylated derivatives .

Q. How can the structure of this compound be confirmed analytically?

- Methodological Answer : Employ a combination of:

- H/C NMR : Verify substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, methyl group at δ 2.4–2.6 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 245.1422).

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What experimental strategies are effective for studying the interaction of this compound with sigma receptors?

- Methodological Answer :

- Radioligand binding assays : Use H-labeled ligands (e.g., H-DTG) to measure competitive displacement in rat brain membranes.

- Functional assays : Assess agonism/antagonism via cAMP modulation or calcium flux in transfected cell lines (e.g., CHO cells expressing human sigma-1 receptors).

- Data Interpretation : Compare IC values with known agonists (e.g., pentazocine) and antagonists (e.g., rimcazole) to classify activity. Contradictions in binding vs. functional data may arise from allosteric modulation .

Q. How can structure-activity relationship (SAR) studies be designed to improve the antidepressant potential of this compound?

- Methodological Answer :

- Systematic Modifications :

- 3-position : Replace diethylamino with bulkier amines (e.g., piperazinyl) to enhance receptor selectivity.

- 8-position : Introduce halogen substituents (e.g., Br, F) to modulate lipophilicity and blood-brain barrier penetration.

- In vivo Testing : Use the forced-swim test (FST) in mice to evaluate immobility time reduction. Note that single-dose efficacy (e.g., 10 mg/kg) may indicate rapid-onset mechanisms, unlike traditional antidepressants requiring chronic dosing .

Q. What are the common sources of data contradiction in pharmacokinetic studies of this compound?

- Methodological Answer :

- Metabolic Stability : Discrepancies may arise from species-specific cytochrome P450 metabolism (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Use liver microsomes from multiple species for cross-validation.

- Solubility Issues : Poor aqueous solubility can lead to variable bioavailability. Address this via salt formation (e.g., hydrochloride) or nanoformulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。